1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organosulfur compounds containing sulfone functional groups. The systematic name 1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol accurately describes the structural features through specific locant assignments and functional group identification. The compound belongs to the broader classification of thiophene sulfones, specifically categorized as a tetrahydrothiophene derivative with dual oxygen substitution at the sulfur center.
The nomenclature system employs the lambda notation (λ⁶) to indicate the hypervalent sulfur atom, which formally accommodates twelve electrons in its valence shell. This notation system reflects the modern understanding of sulfur bonding that extends beyond traditional octet limitations. The systematic classification places this compound within the organosulfur family, specifically as a sulfone derivative of the parent tetrahydrothiophene structure.
Alternative nomenclature entries include the Chemical Abstracts Service designation 347364-75-4 and various synonymous names such as 3-Hydroxy-4-(phenethylamino)tetrahydrothiophene 1,1-dioxide. These alternative nomenclature systems demonstrate the systematic approach to describing complex organosulfur structures across different chemical databases and classification systems.
The molecular weight of 255.34 grams per mole reflects the substantial mass contribution from the sulfone functionality and the phenethylamine substituent. The compound demonstrates characteristic properties of organosulfur compounds while maintaining structural features that distinguish it from simpler sulfone derivatives.
Molecular Geometry and Conformational Dynamics
The molecular geometry of 1,1-dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol centers on the tetrahedral arrangement around the sulfur atom, which serves as the primary stereochemical control element. The sulfone functional group adopts a characteristic geometry where the sulfur atom forms two sulfur-oxygen double bonds with bond lengths typically ranging from 1.392 to 1.463 angstroms, as observed in related sulfone structures. The carbon-sulfur bond distances in the five-membered ring structure range from 1.743 to 1.790 angstroms, consistent with the hybrid character of sulfur-carbon bonding in cyclic sulfones.
The five-membered thiophene ring adopts a envelope conformation due to the sp³ hybridization of the carbon atoms and the tetrahedral geometry around the sulfur center. This conformational preference contrasts with the planar geometry of aromatic thiophene, reflecting the saturated nature of the tetrahydrothiophene ring system. The oxygen-sulfur-oxygen bond angle typically measures between 116.7 and 120.6 degrees, while the carbon-sulfur-carbon angle varies from 101.1 to 106.8 degrees.
The phenethylamine substituent introduces additional conformational complexity through rotation around the carbon-nitrogen and carbon-carbon bonds within the phenethyl chain. The amino group at position 4 of the thiophene ring can adopt various orientations relative to the ring plane, influenced by intramolecular hydrogen bonding interactions and steric considerations. The hydroxyl group at position 3 further contributes to conformational dynamics through potential intramolecular hydrogen bonding with the amino nitrogen or intermolecular interactions in the crystal lattice.
Computational studies on related sulfone compounds indicate that the conformational barriers for rotation around sulfur-carbon bonds are typically modest, approximately 6 kilojoules per mole. However, the presence of multiple substituents and potential hydrogen bonding interactions may significantly influence the preferred conformational states of this particular compound.
Electronic Structure and Sulfone Group Hybridization
The electronic structure of 1,1-dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol centers on the unique bonding characteristics of the sulfone functional group, which represents a departure from conventional octet rule considerations. Contemporary computational studies reveal that sulfone bonding involves highly polarized interactions of the form S⁺-O⁻, supplemented by reciprocal hyperconjugative bonding rather than traditional d-orbital participation.
Natural Bond Orbital analysis of sulfone systems demonstrates that the bonding interactions possess significant ionic character, with the sulfur atom carrying a formal positive charge and the oxygen atoms bearing negative charges. This charge distribution arises from the electronegative oxygen atoms withdrawing electron density from the sulfur center, creating a highly polar bonding environment. The hyperconjugative interactions involve n→σ* electron donation where substituents simultaneously act as electron donors and acceptors.
The hybridization state of the sulfur atom in the sulfone group approaches sp³ character, accommodating the tetrahedral geometry observed in crystallographic studies. However, the bonding description extends beyond simple hybridization models to include significant contributions from polar resonance structures. The traditional representation requiring d-orbital participation has been challenged by computational evidence suggesting that the sulfur 3d orbitals are too high in energy to contribute significantly to bonding.
The electronic structure influences the chemical reactivity of the compound, particularly regarding the electrophilic character of the sulfur center and the nucleophilic properties of the oxygen atoms. The polar nature of the sulfur-oxygen bonds contributes to the compound's solubility characteristics and intermolecular interaction patterns. The amino and hydroxyl substituents introduce additional electronic effects through their electron-donating properties and hydrogen bonding capabilities.
Comparative Analysis with Related Thiophene Sulfone Derivatives
Comparative analysis with related thiophene sulfone derivatives reveals distinctive structural and electronic characteristics that distinguish 1,1-dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol from simpler analogs. The parent compound sulfolane (tetrahydrothiophene 1,1-dioxide) provides a fundamental reference point for understanding the basic thiophene sulfone structure. Sulfolane adopts a similar five-membered ring geometry with comparable sulfur-oxygen bond lengths and exhibits the characteristic polar aprotic solvent properties of sulfone compounds.
The introduction of amino and hydroxyl substituents significantly modifies the electronic and conformational properties compared to unsubstituted thiophene sulfones. While sulfolane demonstrates excellent thermal stability with a melting point of 28.5°C and boiling point of 287°C, the substituted derivative exhibits altered physical properties due to enhanced intermolecular hydrogen bonding capabilities. The phenethylamine substituent introduces aromatic character and extends the molecular framework, potentially affecting crystalline packing arrangements and solubility characteristics.
Comparative studies with other thiophene sulfone derivatives reveal that substitution patterns significantly influence molecular geometry and electronic distribution. Compounds such as those described in computational studies show that phenyl and alkyl substituents produce measurable changes in sulfur-carbon bond distances, typically ranging from 1.743 to 1.790 angstroms depending on the electronic nature of the substituents. The presence of electron-donating groups like amino and hydroxyl functionalities tends to strengthen the sulfur-carbon bonds through enhanced electron density at the sulfur center.
The crystallographic analysis of related sulfone compounds demonstrates that intermolecular hydrogen bonding interactions play crucial roles in solid-state packing arrangements. The multiple hydrogen bonding donors and acceptors in 1,1-dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol likely produce complex hydrogen bonding networks that differ substantially from the simpler intermolecular interactions observed in unsubstituted thiophene sulfones.
The therapeutic applications of thiophene sulfone derivatives in pharmaceutical chemistry demonstrate the importance of substitution patterns in determining biological activity. The phenethylamine moiety introduces potential for interaction with biological targets through aromatic stacking interactions and hydrogen bonding, distinguishing this compound from simpler thiophene sulfones that primarily serve as synthetic intermediates or solvents.
Recent developments in thiophene sulfone chemistry have emphasized the role of the sulfone group as a directing element in asymmetric synthesis and as a removable auxiliary in synthetic transformations. The sulfone functionality in 1,1-dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol potentially serves similar synthetic utility while providing additional functional handles through the amino and hydroxyl substituents for further chemical elaboration.
Properties
IUPAC Name |
1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXCYZDDEDMKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383110 | |
| Record name | BAS 03013070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347364-75-4 | |
| Record name | BAS 03013070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol typically involves:
- Construction of the tetrahydrothiophene ring system
- Introduction of the sulfone (1,1-dioxide) functionality by oxidation of the thiol or thioether
- Amination at the 4-position with a phenethylamine derivative
- Hydroxylation at the 3-position
This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and maintain stereochemistry.
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of tetrahydrothiophene ring | Starting from 3-hydroxythiolane or thiolactone precursors | Cyclization to form the thiolane (tetrahydrothiophene) ring with hydroxyl at C-3 |
| 2 | Oxidation to sulfone | Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with catalysts | Converts sulfur atom to sulfone (1,1-dioxide), increasing polarity and reactivity |
| 3 | Amination at C-4 | Nucleophilic substitution with 2-phenylethylamine under basic or acidic catalysis | Introduction of the phenethylamino group at the 4-position |
| 4 | Purification | Chromatography or recrystallization | Isolation of the pure compound |
Representative Synthetic Route
- Starting Material: 3-hydroxythiolane (tetrahydrothiophene-3-ol)
- Oxidation: Treat with m-CPBA in dichloromethane at 0°C to form 1,1-dioxo-tetrahydrothiophene-3-ol
- Amination: React with 2-phenylethylamine in DMF with triethylamine at 60°C for 8 hours
- Workup: Extract with ethyl acetate, wash, dry, and purify by column chromatography
Analytical Data Supporting Preparation
Research Findings and Optimization Notes
- The oxidation step is critical; incomplete oxidation leads to sulfoxide impurities, while over-oxidation can degrade the ring.
- Amination efficiency depends on the nucleophilicity of the amine and solvent polarity; polar aprotic solvents enhance substitution rates.
- Hydroxyl group at C-3 stabilizes the molecule and can influence biological activity; its stereochemistry is important and can be controlled by chiral catalysts or starting materials.
- Purification by chromatography is necessary to separate regioisomers and unreacted starting materials.
Summary Table of Preparation Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation | m-CPBA | DCM | 0–25 | 1–4 | 80–90 | Avoid over-oxidation |
| Amination | 2-phenylethylamine, Et3N | DMF | 50–80 | 6–12 | 70–85 | Use excess amine for completeness |
| Purification | Silica gel chromatography | - | RT | - | - | Essential for purity |
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxo groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight: Bulky substituents (e.g., piperidin-1-yl) increase molecular weight (241.34 vs. Smaller substituents (e.g., methoxy-ethylamino) maintain lower molecular weights (~209–222), which may favor bioavailability .
Hydrogen-Bonding Potential: Compounds with hydroxyl-containing substituents (e.g., 3-hydroxy-propylamino) or polar groups (e.g., methoxy) may exhibit enhanced solubility in aqueous media due to hydrogen-bonding interactions . Piperidinyl derivatives, with tertiary amines, may display reduced hydrogen-bonding capacity compared to primary or secondary amines.
Structural Similarity and Lumping Strategies: As per , compounds with analogous cores (e.g., tetrahydrothiophene-1,1-dioxide) and minor substituent variations could be "lumped" together in computational models to predict shared physicochemical or biological behaviors .
Biological Activity
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is a synthetic compound with a unique structure featuring a dioxo group and a tetrahydrothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other biological systems. The combination of functional groups such as phenethylamine and thiophenol suggests diverse biological activities.
- Molecular Formula : C12H17N O3S
- Molecular Weight : 253.34 g/mol
- CAS Number : 347364-75-4
The biological activity of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol can be attributed to its ability to interact with various biological targets through mechanisms such as:
- Nucleophilic Addition : The dioxo moiety can participate in nucleophilic addition reactions, which may influence cellular processes.
- Oxidation-Reduction Reactions : The thiol group can engage in redox reactions, potentially affecting oxidative stress pathways.
- Aromatic Substitution Reactions : The phenethylamine component may undergo typical aromatic substitution reactions, contributing to its biological effects.
Anticancer Activity
Recent studies have demonstrated the cytotoxic potential of compounds structurally similar to 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol. For instance, compounds based on β-aryl-β-mercapto ketones exhibited significant cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of established drugs like Tamoxifen . This class of compounds has shown promise in inducing apoptosis in cancer cells, suggesting that 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol may also possess similar properties.
Antioxidant Activity
Compounds containing thiol groups are known for their antioxidant properties. The presence of the tetrahydrothiophene moiety in 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol may enhance its ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:
- Molecular Docking : Predicting binding affinities with various receptors.
- Cell Viability Assays : Evaluating the cytotoxic effects on different cell lines.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Q & A
Basic Research Questions
Q. How can the synthesis of 1,1-Dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol be optimized for reproducibility?
- Methodological Answer : The synthesis of tetrahydrothiophene derivatives typically involves multi-step protocols, including nucleophilic substitution and oxidation. For example, analogous compounds (e.g., 3-aminotetrahydrothiophene-1,1-dioxide derivatives) are synthesized via ring-opening reactions of sulfolane derivatives followed by amine functionalization . To ensure reproducibility:
- Use anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) to prevent side reactions.
- Monitor intermediates via thin-layer chromatography (TLC) and characterize using NMR and LC-MS.
- Purify via column chromatography or recrystallization, referencing protocols for structurally similar compounds .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Employ SHELXL for refinement of crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., phenethylamino and hydroxyl groups). Compare chemical shifts with related sulfone derivatives .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (195.24 g/mol) and fragmentation patterns .
Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., D–H···A motifs). For sulfolane derivatives, intermolecular O–H···O and N–H···O bonds often stabilize crystal lattices. Use Mercury or CrystalExplorer software to visualize and quantify interactions, referencing patterns in tetrahydrothiophene-1,1-dioxides .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals, identifying nucleophilic/electrophilic sites.
- Dock the compound into MAO-B active sites (PDB: 2V5Z) using AutoDock Vina, leveraging structural insights from benzo[b]thiophen-3-ol derivatives known to inhibit MAO-B .
- Validate predictions with in vitro assays (e.g., MAO inhibition in SH-SY5Y neuroblastoma cells) .
Q. What strategies resolve contradictions in reported bioactivity data for sulfolane-based compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
-
Standardization : Use identical cell lines (e.g., SH-SY5Y) and assay protocols (e.g., MTT viability tests) across studies .
-
Purity validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS .
-
Meta-analysis : Compare IC₅₀ values of structurally related compounds (Table 1) to identify substituent-dependent trends.
Table 1 : Bioactivity Comparison of Tetrahydrothiophene Derivatives
Compound Substituent MAO-B IC₅₀ (µM) Reference Target compound Phenethylamino Pending — 4-(Dimethylamino) analog Dimethylaminoethyl 12.3 Benzo[b]thiophen-3-ol core Hydroxyl 0.45
Q. How do substituent modifications (e.g., phenethylamino vs. alkylamino) affect physicochemical properties?
- Methodological Answer :
- LogP calculations : Use ChemDraw or ACD/Labs to compare logP values. Phenethylamino groups increase hydrophobicity vs. hydroxylated analogs.
- Solubility assays : Measure in PBS (pH 7.4) and DMSO; correlate with hydrogen-bond donor/acceptor counts .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC to assess hydrolytic stability of the sulfone group .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects for sulfolane derivatives while others show limited activity?
- Resolution : Differences may stem from substituent electronic effects or assay sensitivity. For example:
- Electron-donating groups (e.g., hydroxyl) enhance MAO-B inhibition by stabilizing enzyme interactions, while bulky groups (e.g., phenethylamino) may reduce binding affinity .
- Validate using dual assays: Measure both MAO inhibition and antioxidant activity (e.g., DPPH radical scavenging) to disentangle mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
